

Comparative Technical Guide: 4-Aminocyclohexanecarboxylic Acid (CAS 1776-53-0) vs. Structural Alternatives

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Compound of Interest

Compound Name:	4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid
CAS No.:	2136119-50-9
Cat. No.:	B2854191

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As drug discovery and materials science increasingly rely on precision molecular engineering, the selection of appropriate building blocks dictates the success of a synthetic pipeline. 4-Aminocyclohexanecarboxylic acid (4-ACHA, CAS 1776-53-0) is a highly versatile, non-natural cyclic amino acid[1]. By locking the amino and carboxyl groups onto a rigid cyclohexane ring, 4-ACHA serves as a conformationally constrained scaffold[2].

To objectively evaluate its performance, this guide compares 4-ACHA against two critical alternatives:

-Aminobutyric Acid (GABA) (a flexible aliphatic analogue) and Tranexamic Acid (TXA) (a structurally homologous antifibrinolytic agent).

Structural and Physicochemical Profiling

The fundamental utility of 4-ACHA stems from its restricted degrees of conformational freedom. Unlike linear aliphatic chains, the cyclohexane ring forces the molecule into defined cis or trans geometries, drastically altering receptor binding kinetics and proteolytic stability[2][3].

Table 1: Quantitative Comparison of Key Analogues

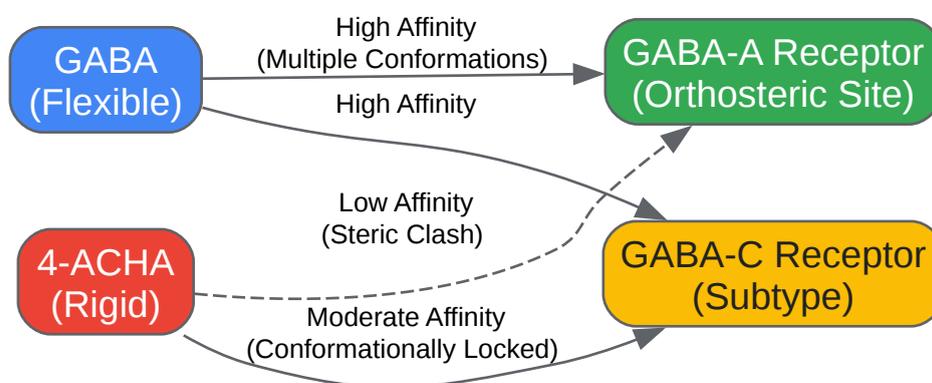
Property	4-ACHA	-Aminobutyric Acid (GABA)	Tranexamic Acid (TXA)
CAS Number	1776-53-0	56-12-2	1197-18-8
Molecular Formula	C ₇ H ₁₃ NO ₂	C ₄ H ₉ NO ₂	C ₈ H ₁₅ NO ₂
Molar Mass	143.18 g/mol	103.12 g/mol	157.21 g/mol
Structural Feature	Rigid cyclohexane ring (No spacer)	Flexible aliphatic chain	Rigid ring + methylene spacer
Distance (N to O)	~5.0 Å (Restricted)	Variable (Flexible)	~6.5 Å (Restricted)
Primary Utility	Peptide constraint / Building block	Neurotransmitter / Agonist	Antifibrinolytic agent

Conformational Restriction: 4-ACHA vs. Flexible GABA

GABA is a highly flexible neurotransmitter capable of adopting multiple conformations to bind various receptor subtypes (GABA-A, GABA-B, GABA-C). However, in neuropharmacological drug design, this flexibility leads to off-target effects and rapid degradation by GABA transaminase[3]. 4-ACHA is utilized as a conformationally locked analogue to probe specific receptor topographies.

Causality in Experimental Design

By restricting the spatial distance between the amine and carboxylic acid, 4-ACHA forces a specific binding pose. The trans-isomer mimics the extended conformation of GABA, while the cis-isomer mimics a folded state. This rigidity prevents the induced-fit mechanisms required by certain off-target receptors, thereby increasing subtype selectivity[3].



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Caption: Conformational flexibility determines receptor subtype selectivity.

Protocol 1: Radioligand Displacement Assay (Self-Validating)

To objectively measure the binding affinity of 4-ACHA vs. GABA, a competitive radioligand binding assay is employed.

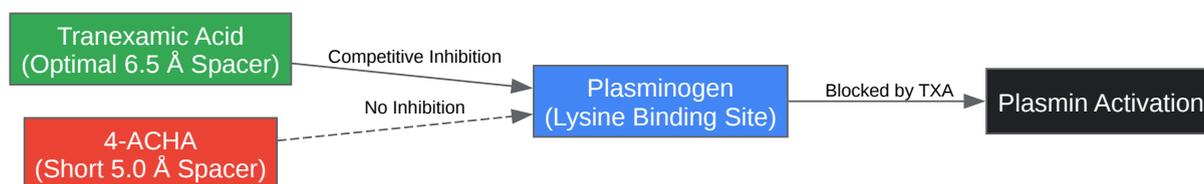
- Membrane Preparation: Isolate rat brain synaptosomal membranes expressing GABA-A receptors. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).
- Ligand Incubation: Incubate 100 μg of membrane protein with 2 nM [^3H]muscimol (a specific GABA-A agonist).
- Competitive Displacement: Add varying concentrations (10^{-9} to 10^{-3} M) of either 4-ACHA or native GABA.
- Self-Validation (Non-Specific Binding Control): In parallel, run a control utilizing 1 mM unlabeled GABA. Causality: Because [^3H]muscimol can bind non-specifically to lipids, the 1 mM unlabeled GABA saturates all specific receptor sites. The residual radioactivity in this well represents the baseline noise, ensuring that the calculated IC_{50} reflects true orthosteric displacement.
- Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.

Spatial Pharmacophores: 4-ACHA vs. Tranexamic Acid (TXA)

While 4-ACHA and Tranexamic Acid (TXA) share a cyclohexane core, TXA possesses an additional methylene spacer between the ring and the primary amine (trans-4-(aminomethyl)cyclohexanecarboxylic acid)[4]. This seemingly minor difference fundamentally alters their biological activity.

Causality in Experimental Design

TXA is a potent antifibrinolytic that competitively inhibits plasminogen activation[5]. The lysine-binding pockets of plasminogen require a specific electrostatic distance ($\sim 6.5 \text{ \AA}$) between a basic amine and an acidic carboxylate. TXA perfectly matches this distance. 4-ACHA, lacking the methylene spacer, has a shorter N-to-O distance ($\sim 5.0 \text{ \AA}$), resulting in a severe drop in binding affinity. Consequently, 4-ACHA is often used as an internal standard in LC-MS/MS assays for TXA quantification due to its structural similarity but lack of interfering biological activity[4].



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Caption: Structural spacer length dictates plasminogen lysine-binding site affinity.

Protocol 2: Plasminogen Activation Inhibition Assay (Self-Validating)

This kinetic assay proves the necessity of the methylene spacer for antifibrinolytic activity.

- Reagent Assembly: Prepare human Glu-plasminogen (0.5 μM) and the chromogenic substrate S-2251 (1 mM) in assay buffer (0.1 M Tris-HCl, pH 7.4).

- Inhibitor Pre-incubation: Add either TXA or 4-ACHA (0.1 μ M to 100 μ M) to the plasminogen mixture. Causality: Pre-incubation allows the rigid molecules to reach thermodynamic equilibrium within the lysine-binding sites before the activator is introduced.
- Activation: Initiate the reaction by adding tissue plasminogen activator (tPA, 10 nM).
- Self-Validation Controls:
 - V_max Control: A well containing no inhibitor establishes the 100% activation rate.
 - Background Control: A well containing no tPA ensures the plasminogen is not auto-activating.
- Kinetic Readout: Measure absorbance at 405 nm continuously for 30 minutes. Calculate the IC₅₀ based on the suppression of the V_max slope.

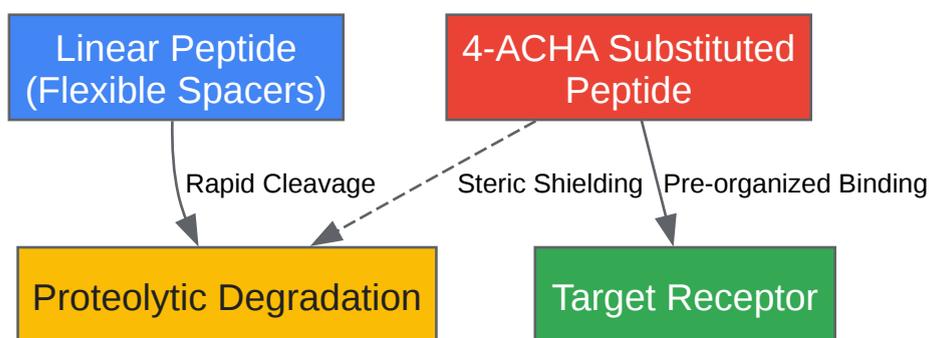
Peptide Engineering: 4-ACHA as a Structural Inducer

In synthetic peptide chemistry, replacing flexible residues (like Gly-Gly sequences) with 4-ACHA induces defined secondary structures, such as

-turns, and imparts heavy resistance to proteolytic degradation[2].

Causality in Experimental Design

The primary amine of 4-ACHA is attached directly to the secondary carbon of the rigid cyclohexane ring. This creates significant steric hindrance during Solid-Phase Peptide Synthesis (SPPS). Standard coupling reagents (like HBTU) often fail to achieve complete conversion. Therefore, highly reactive uronium salts (like HATU) combined with HOAt are required to force the formation of the peptide bond against the steric bulk[2].



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Caption: 4-ACHA incorporation enhances proteolytic stability and receptor affinity.

Protocol 3: SPPS Coupling of Sterically Hindered 4-ACHA

- Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.
- Activated Coupling: Dissolve 4 equivalents of Fmoc-4-ACHA-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which is small and electrophilic enough to overcome the steric shielding of the cyclohexane ring. Add the mixture to the resin and agitate for 2 hours.
- Self-Validation (Kaiser Test): Remove a few resin beads and apply the Kaiser (ninhydrin) test.
 - Negative (Yellow): Confirms 100% coupling of the free amines. Proceed to the next step.
 - Positive (Blue): Indicates incomplete coupling due to steric hindrance. Action: Trigger a mandatory double-coupling cycle before proceeding to prevent deletion sequences.

Conclusion

4-Aminocyclohexanecarboxylic acid (CAS 1776-53-0) is not a direct therapeutic agent like Tranexamic Acid, nor is it a natural signaling molecule like GABA. Instead, it is a highly specialized architectural tool. By understanding the causality of its rigid ~ 5.0 Å spatial constraint, researchers can strategically deploy 4-ACHA to lock peptide conformations, map receptor binding pockets, and build proteolytically resistant drug candidates.

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